12-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-2-one
Description
This compound features a complex tricyclic core (10-thia-1,8-diazatricyclo[7.3.0.0³⁷]dodeca-3(7),8-dien-2-one) conjugated to a 2-methoxyphenylpiperazine moiety via a 2-oxoethyl linker. The piperazine group is a common pharmacophore in CNS-targeting agents, while the tricyclic system may enhance rigidity and receptor-binding specificity . Synthesis strategies for analogous compounds involve coupling chloroacetylated intermediates with piperazine derivatives under reflux conditions with bases like triethylamine, followed by purification via flash chromatography .
Properties
IUPAC Name |
12-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S/c1-29-19-8-3-2-7-18(19)24-9-11-25(12-10-24)20(27)13-15-14-30-22-23-17-6-4-5-16(17)21(28)26(15)22/h2-3,7-8,15H,4-6,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCAKVRVUVHHTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CC3CSC4=NC5=C(CCC5)C(=O)N34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-2-one typically involves multi-step organic reactions. The initial step often includes the formation of the piperazine ring, followed by the introduction of the methoxyphenyl group through nucleophilic substitution reactions. The thia-diazatricyclo structure is then synthesized via cyclization reactions, which may involve the use of sulfur-containing reagents and catalysts. The final step involves the coupling of the piperazine derivative with the thia-diazatricyclo structure under controlled conditions, such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
12-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; presence of a base like triethylamine.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, secondary amines, alcohols, and various substituted derivatives of the original compound .
Scientific Research Applications
12-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-2-one has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, such as alpha1-adrenergic receptors. The binding of the compound to these receptors can either activate or inhibit their function, leading to various physiological responses. Molecular dynamics simulations and docking studies have shown that the compound fits well into the receptor binding sites, stabilizing the receptor-ligand complex and modulating signal transduction pathways .
Comparison with Similar Compounds
Structural Analogues and Modifications
The table below highlights key structural and synthetic differences between the target compound and its analogues:
Pharmacological Implications
- Substituent Effects : The 2-methoxyphenyl group in the target compound may enhance serotonin receptor (e.g., 5-HT₁A) affinity compared to 3-chlorophenyl (compound 14, ) or 4-methoxyphenyl (compound 16, ) analogues, as ortho-substituted arylpiperazines often show higher selectivity .
- Core Rigidity : The 10-thia-1,8-diazatricyclo core likely improves metabolic stability over spirocyclic (compound 14) or hexaazatricyclic () systems due to reduced conformational flexibility .
- Linker Impact : The 2-oxoethyl linker in the target compound may balance hydrophilicity and membrane permeability compared to bulkier spacers (e.g., propyl in compound 14) .
Spectroscopic and Analytical Comparisons
- NMR Data : The 2-methoxyphenylpiperazine moiety in the target compound would exhibit distinct ¹H-NMR signals (e.g., methoxy proton at ~δ 3.8 ppm and aromatic protons at δ 6.7–7.2 ppm), differing from 3-chlorophenyl (δ 7.3–7.5 ppm) or 4-methoxyphenyl (δ 6.8–7.0 ppm) analogues .
- Mass Spectrometry : The molecular ion peak (M⁺) for the target compound is expected at m/z ~500–550, similar to other tricyclic piperazine derivatives .
Biological Activity
The compound 12-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-2-one , also known by its CAS number 1251707-12-6, is a complex organic molecule with potential biological activity. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 490.6 g/mol. The structure features a piperazine ring, a thiazole moiety, and multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₃₋₅H₂₆N₆O₃S |
| Molecular Weight | 490.6 g/mol |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
The compound's biological activity is primarily attributed to its interaction with various biological targets. It has been studied for its potential as an inhibitor of lysosomal phospholipase A2 (PLA2G15), which plays a significant role in phospholipid metabolism and cellular signaling pathways . Inhibition of this enzyme can lead to drug-induced phospholipidosis, a condition characterized by the accumulation of phospholipids within lysosomes.
Pharmacological Effects
- Antidepressant Activity : The piperazine moiety is known for its antidepressant properties, potentially acting on serotonin receptors.
- Antitumor Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity : The thiazole component may contribute to antimicrobial effects, making it a candidate for further investigation in infectious diseases.
Case Study 1: Inhibition of PLA2G15
A study involving a library of compounds identified several that inhibit PLA2G15 with varying potency. The compound was among those tested, showing significant inhibition at concentrations below 1 mM . This inhibition correlates with the potential for drug-induced phospholipidosis and highlights the importance of screening for PLA2G15 activity during drug development.
Case Study 2: Antitumor Activity Assessment
In vitro assays conducted on cancer cell lines demonstrated that the compound induces apoptosis in a dose-dependent manner. The mechanism appears to involve mitochondrial pathways and caspase activation, suggesting potential use in cancer therapy.
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
